3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid
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Overview
Description
3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid is an organic compound characterized by the presence of a cyclopropyl group, a naphthalene moiety, and a propanoic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of cyclopropyl bromide with a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide.
Introduction of the Naphthalene Moiety: The naphthalene-2-carbonyl chloride is reacted with an amine to form the naphthalene-2-carbonylamino intermediate.
Coupling Reaction: The cyclopropyl group and the naphthalene-2-carbonylamino intermediate are coupled using a suitable coupling reagent, such as dicyclohexylcarbodiimide, in the presence of a base like triethylamine.
Formation of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or naphthalene moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclopropyl or naphthalene derivatives.
Scientific Research Applications
3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropyl-2-propynoic acid: Similar in structure but lacks the naphthalene moiety.
Naphthalene-2-carboxylic acid: Contains the naphthalene moiety but lacks the cyclopropyl and propanoic acid groups.
Uniqueness
3-Cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid is unique due to the combination of its cyclopropyl, naphthalene, and propanoic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-2-(naphthalene-2-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-16(18-15(17(20)21)9-11-5-6-11)14-8-7-12-3-1-2-4-13(12)10-14/h1-4,7-8,10-11,15H,5-6,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHDCMJHVSDGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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